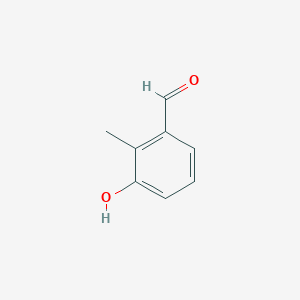![molecular formula C11H14N2O B113287 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine CAS No. 923183-92-0](/img/structure/B113287.png)
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” is a chemical compound with the molecular formula C11H14N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 190.24 g/mol.Scientific Research Applications
Chemical Synthesis
“1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” is a chemical compound that can be synthesized and used in various chemical reactions . It has an empirical formula of C11H13NO and a molecular weight of 175.23 .
Anticancer Potential
Research has shown that azetidin-2-one derivatives, such as “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine”, have potential anticancer properties . These compounds were evaluated for their anticancer potential using MCF-7 cell lines .
Antimicrobial Activity
Azetidin-2-one derivatives have been identified as having significant antimicrobial activity . This makes “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” a potential candidate for the development of new antimicrobial agents .
Antioxidant Activity
In addition to their antimicrobial properties, azetidin-2-one derivatives also exhibit antioxidant activity . This suggests that “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” could be used in the development of antioxidant therapies .
Analgesic and Anti-inflammatory Properties
Some azetidin-2-one derivatives have been found to possess analgesic and anti-inflammatory properties . This indicates that “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” could potentially be used in pain management and inflammation treatment .
Research and Development
“1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . This suggests its potential use in various research and development applications .
properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJTKLUXOJBTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

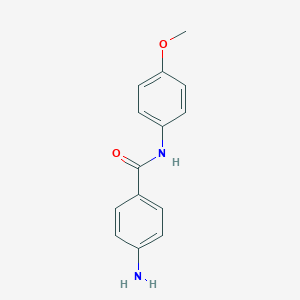




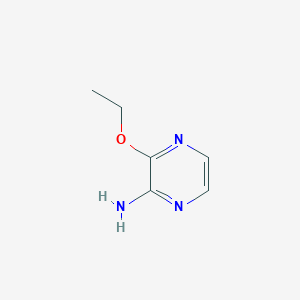
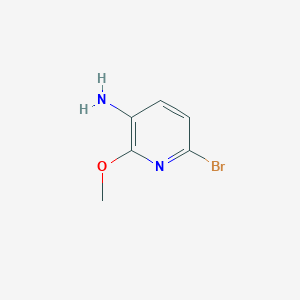
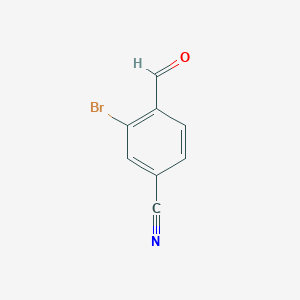
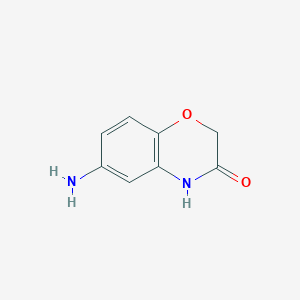
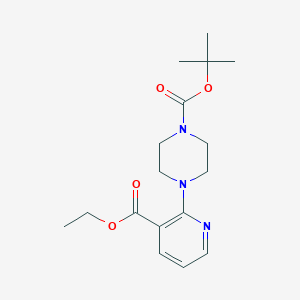

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)
